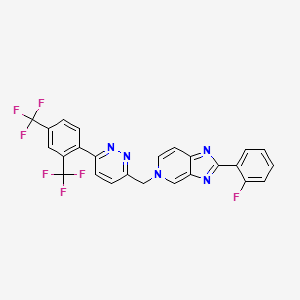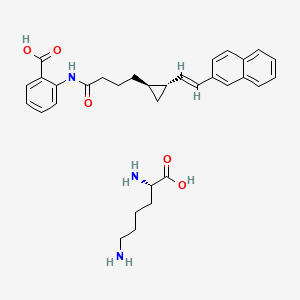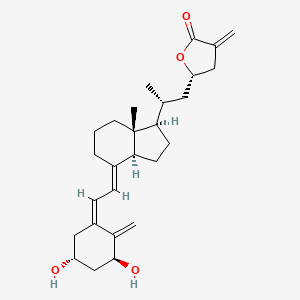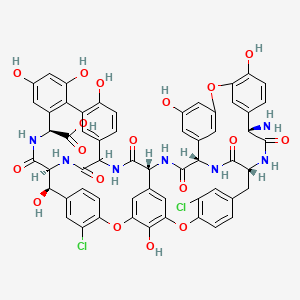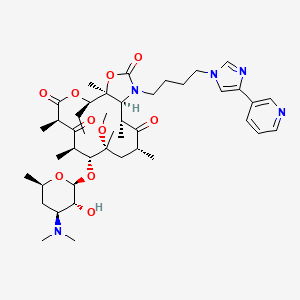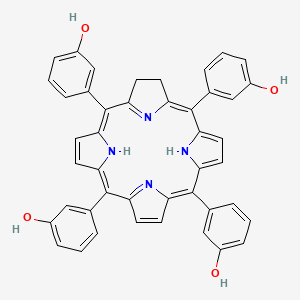
SKI II
Descripción general
Descripción
Este compuesto ha ganado atención significativa debido a su capacidad para inhibir la esfingosina quinasa 1 y la esfingosina quinasa 2, que son enzimas involucradas en la regulación del esfingosina-1-fosfato, una molécula de señalización lipídica que juega un papel crucial en la proliferación celular, la supervivencia y la migración .
Aplicaciones Científicas De Investigación
SKI II tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la esfingosina quinasa y sus efectos en las vías de señalización lipídica.
Biología: Se utiliza en la investigación para comprender el papel del esfingosina-1-fosfato en la proliferación celular, la supervivencia y la migración.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer debido a su capacidad para inducir la apoptosis en las células cancerosas.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a la esfingosina quinasa y vías relacionadas
Mecanismo De Acción
SKI II ejerce sus efectos inhibiendo la esfingosina quinasa 1 y la esfingosina quinasa 2. Esta inhibición conduce a una disminución en los niveles de esfingosina-1-fosfato, una molécula de señalización lipídica involucrada en varios procesos celulares. Al reducir los niveles de esfingosina-1-fosfato, this compound induce la apoptosis en las células cancerosas e inhibe la proliferación celular. El compuesto también afecta la vía de señalización Wnt / β-catenina, promoviendo la degradación de β-catenina e inhibiendo la proliferación celular .
Análisis Bioquímico
Biochemical Properties
SKI II inhibits the activity of sphingosine kinase, with IC50 values of 78 μM and 45 μM for SK1 and SK2, respectively . It causes an irreversible inhibition of SK1 by inducing its lysosomal and/or proteasomal degradation . This compound has a slightly higher potency toward SK2 (IC50 = 20 µM) than toward SK1 (IC50 = 35 µM) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit tumor growth in vivo . In the context of hematopoietic stem cells (HSCs), specific loss of Sphk2, which is targeted by this compound, has been found to expand and functionally rejuvenate HSCs .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It inhibits the activity of sphingosine kinase, leading to a decrease in the levels of sphingosine-1-phosphate (S1P), a bioactive lipid molecule that regulates multiple processes . This inhibition is not competitive with the ATP-binding site of SK .
Temporal Effects in Laboratory Settings
Long-term administration of this compound has been shown to cause a permanent reduction in plasma S1P concentrations . Moreover, this compound has been found to have enhanced self-renewal potential and increased reconstitution capabilities in bone marrow cells .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have significant antitumor activity, with a 79% inhibition of tumor growth from the start of treatment observed at a dosage of 100 mg/kg .
Metabolic Pathways
This compound is involved in the sphingolipid metabolic pathway, where it inhibits the activity of sphingosine kinase, leading to a decrease in the levels of S1P .
Subcellular Localization
Sphingosine kinase, the target of this compound, is known to be localized in the cytoplasm and the nucleus . Therefore, it is plausible that this compound may also be localized in these regions to exert its inhibitory effects.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de SKI II involucra la reacción de 4-cloroanilina con 2-bromo-4-clorotiazol en presencia de una base para formar un intermedio. Este intermedio luego reacciona con 4-aminofenol para producir this compound. Las condiciones de reacción típicamente involucran el uso de disolventes como el dimetilsulfóxido y bases como el carbonato de potasio .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
SKI II se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar quinonas correspondientes.
Reducción: La reducción de this compound puede llevar a la formación de aminas.
Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de tiazol
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en reacciones de sustitución
Principales Productos Formados
Oxidación: Formación de quinonas.
Reducción: Formación de aminas.
Sustitución: Formación de derivados de tiazol sustituidos
Comparación Con Compuestos Similares
Compuestos Similares
Esfingosina Dimetil: Otro inhibidor de la esfingosina quinasa pero menos selectivo en comparación con SKI II.
PF-543: Un inhibidor altamente selectivo de la esfingosina quinasa 1 con un mecanismo de acción diferente.
Latrunculina A: Aunque no es un inhibidor de la esfingosina quinasa, afecta la polimerización de la actina y tiene aplicaciones similares en la investigación del cáncer
Unicidad de this compound
This compound es único debido a su alta selectividad y su inhibición no competitiva con ATP de la esfingosina quinasa. A diferencia de otros inhibidores, this compound no compite con el ATP por la unión a la enzima, lo que lo convierte en una herramienta valiosa para estudiar las vías relacionadas con la esfingosina quinasa sin interferir con los procesos dependientes de ATP .
Propiedades
IUPAC Name |
4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-11-3-1-10(2-4-11)14-9-20-15(18-14)17-12-5-7-13(19)8-6-12/h1-9,19H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGXZJKLOFCECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353799 | |
| Record name | SKI II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312636-16-1 | |
| Record name | 4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312636-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SKI II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B1681998.png)
